[4-(Tert-butoxy)-3-methoxyphenyl]methanamine
Overview
Description
[4-(Tert-butoxy)-3-methoxyphenyl]methanamine
is a compound that contains a phenyl ring, which is a ring of six carbon atoms with alternating single and double bonds. Attached to this ring are a tert-butoxy group, a methoxy group, and a methanamine group .
Molecular Structure Analysis
The molecular structure ofThis compound
would be characterized by the presence of the phenyl ring, with the tert-butoxy, methoxy, and methanamine groups attached at specific positions on the ring . Chemical Reactions Analysis
The chemical reactions thatThis compound
could undergo would depend on the specific conditions and reagents present. The phenyl ring is a region of high electron density and could be susceptible to electrophilic aromatic substitution reactions . Physical and Chemical Properties Analysis
The physical and chemical properties ofThis compound
would depend on its specific molecular structure. For example, the presence of the tert-butoxy and methoxy groups could influence its solubility in various solvents .
Scientific Research Applications
Chemiluminescence Properties
- A study by Nery et al. (2000) focused on the synthesis and chemiluminescence properties of dioxetanes, including derivatives related to [4-(Tert-butoxy)-3-methoxyphenyl]methanamine. The research found that the presence of fluoride ions drastically increases the decomposition rate constants of these compounds, leading to the formation of singlet excited states with high quantum yields (Nery, Weiss, Catalani, & Baader, 2000).
Gas Chromatographic Profiling
- Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for quantitative determination of the tert-butyldimethylsilyl derivatives of various metabolites. This method is useful for diagnosing and following up on patients with functional tumors or inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Dye-Sensitized Solar Cells
- Boschloo et al. (2006) discussed the effect of 4-tert-butylpyridine addition to redox electrolytes in dye-sensitized TiO2 solar cells. Their findings show that the addition of this compound can significantly increase the performance of these solar cells (Boschloo, Häggman, & Hagfeldt, 2006).
Antioxidant Mechanisms
- A study by Jovanovic et al. (1999) investigated the antioxidant mechanisms of curcumin, which involves the tert-butoxyl radical. This research highlights the potential of this compound in antioxidant applications (Jovanovic, Steenken, Boone, & Simic, 1999).
Photocytotoxicity in Red Light
- Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes for cellular imaging and photocytotoxicity in red light. Their study showcases the potential of these compounds in medical imaging and therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Neuroprotective Properties
- Piotrowska et al. (2019) synthesized and examined the neuroprotective properties of N-substituted C-dialkoxyphosphorylated nitrones, including derivatives similar to this compound. They identified compounds with high activity against neuronal necrotic cell death (Piotrowska, Mediavilla, Cuarental, Głowacka, Marco-Contelles, Hadjipavlou-Litina, López-Muñoz, & Oset-Gasque, 2019).
Mechanism of Action
Without specific information on the biological activity of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine
, it’s difficult to predict its mechanism of action. If it has biological activity, it could potentially interact with various biological targets, but this would need to be determined experimentally .
Safety and Hazards
Properties
IUPAC Name |
[3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGOOMVHMBGUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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